2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound integrates a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 3-(methylsulfonyl)phenyl group. The methylsulfonyl group contributes to polarity and may influence solubility or receptor interactions .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S/c1-30(27,28)12-6-4-5-11(9-12)16-21-22-19(29-16)20-15(24)10-23-17(25)13-7-2-3-8-14(13)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMOGQZZHWWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.5 g/mol. The structure includes a 1,3-dioxoisoindoline moiety and a 1,3,4-oxadiazole ring, both of which are known for their pharmacological potentials.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. Ahsan et al. demonstrated that synthesized analogs showed moderate to severe potency against various microbial strains. Specifically, compounds targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis, were identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .
Anticancer Activity
The anticancer potential of compounds featuring the 1,3-dioxoisoindoline structure has been extensively studied. Selvaraj et al. synthesized multiple derivatives and found that certain compounds exhibited enhanced antitumor activity—up to 4.5 times greater than their precursors—when tested against different cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Membrane Permeability : The presence of the oxadiazole group enhances lipophilicity, facilitating better cellular uptake and bioavailability .
Case Studies
- Antimicrobial Efficacy : A study by Du et al. focused on modeling the 1,3,4-oxadiazole ring to enhance both antimicrobial and anticancer effects. Their findings indicated that specific derivatives could serve as effective antimicrobial agents against resistant strains .
- Anticancer Screening : In a study conducted by Savariz et al., several synthesized compounds were tested against various cancer cell lines. The results showed that one particular derivative significantly improved antitumor activity compared to existing treatments .
Data Summary
Comparison with Similar Compounds
Structural Analog 1: N-(1,3-Dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide
- Key Features: Replaces oxadiazole with a thio-linked quinazolinone ring.
- Activity: Exhibits anti-inflammatory properties due to the quinazolinone moiety .
Structural Analog 2: 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamide
Structural Analog 3: 2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide
- Key Features : Contains a thiazolidinedione ring instead of dioxoisoindolin.
- Activity : Demonstrated anticancer activity (IC₅₀ values in µM range) against leukemia cells .
- Differentiation : The dimethoxyphenyl group offers electron-donating effects, contrasting with the electron-withdrawing methylsulfonyl group in the target compound.
Structural Analog 4: N-(3,4-Dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide
Role of Substituents
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
